4-Chloro-3-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)aniline
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Overview
Description
4-Chloro-3-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)aniline is a chemical compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a chloro group at the 4th position and a 1,3-dimethyl-1H-1,2,4-triazol-5-yl group at the 3rd position on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.
Substitution Reaction: The triazole ring is then introduced to the aniline ring through a substitution reaction. This can be achieved by reacting 4-chloroaniline with the triazole derivative in the presence of a suitable catalyst and solvent.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of efficient catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in an inert solvent like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-Chloro-3-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
- 4-Chloro-3-(1,2,4-triazol-3-yl)aniline
- 4-Chloro-3-(1,3-dimethyl-1h-1,2,4-triazol-3-yl)aniline
- 4-Chloro-3-(1,3-dimethyl-1h-1,2,4-triazol-4-yl)aniline
Uniqueness: 4-Chloro-3-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)aniline is unique due to the specific positioning of the triazole ring and the chloro group on the aniline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11ClN4 |
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Molecular Weight |
222.67 g/mol |
IUPAC Name |
4-chloro-3-(2,5-dimethyl-1,2,4-triazol-3-yl)aniline |
InChI |
InChI=1S/C10H11ClN4/c1-6-13-10(15(2)14-6)8-5-7(12)3-4-9(8)11/h3-5H,12H2,1-2H3 |
InChI Key |
AUMRYUZAXHGCJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C2=C(C=CC(=C2)N)Cl)C |
Origin of Product |
United States |
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